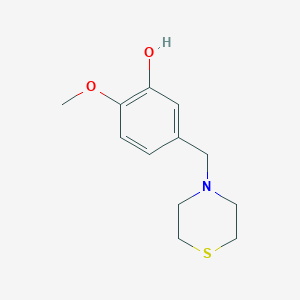![molecular formula C21H33N3O2S B4852965 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4852965.png)
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione
Übersicht
Beschreibung
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione, also known as DEDTC, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In environmental science, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been studied as a potential agent for removing heavy metals from contaminated soil and water.
Wirkmechanismus
The mechanism of action of 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In cancer cells, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. In plant pathogens, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to inhibit the activity of chitinase, an enzyme involved in the degradation of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In plant pathogens, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to inhibit the growth of fungal hyphae and spores, leading to the suppression of disease development. In contaminated soil and water, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to bind to heavy metals, leading to their removal from the environment.
Vorteile Und Einschränkungen Für Laborexperimente
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and relatively low toxicity. However, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione also has some limitations, including its high cost and limited availability, which may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as materials science and energy storage, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal conditions for using 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione in various applications, as well as its potential side effects and long-term effects on the environment.
Eigenschaften
IUPAC Name |
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-3-25-19-11-10-17(14-20(19)26-4-2)12-13-23-16-24(15-22-21(23)27)18-8-6-5-7-9-18/h10-11,14,18H,3-9,12-13,15-16H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUWVZEALFHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2CN(CNC2=S)C3CCCCC3)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2,5-dimethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4852884.png)


![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)

![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4852930.png)

![N-1,3-benzodioxol-5-yl-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4852946.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4852957.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4852962.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4852964.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4852988.png)